molecular formula C10H16ClNO2 B1671699 Etilefrine hydrochloride CAS No. 943-17-9

Etilefrine hydrochloride

Cat. No.: B1671699
CAS No.: 943-17-9
M. Wt: 217.69 g/mol
InChI Key: KTNROWWHOBZQGK-UHFFFAOYSA-N
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Description

Etilefrine hydrochloride is a sympathomimetic medication primarily used as an antihypotensive agent to treat orthostatic hypotension. It is an adrenergic agonist that interacts with alpha-1 and beta-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure .

Preparation Methods

The preparation of etilefrine hydrochloride involves several steps:

    Synthesis of alpha-bromo-m-hydroxyacetophenone: This compound is dissolved in a solvent and reacted with N-ethylbenzylamine at a temperature of 10-20°C.

    Catalytic Hydrogenation: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours.

Properties

IUPAC Name

3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNROWWHOBZQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

709-55-7 (Parent)
Record name Etilefrine hydrochloride [JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1045322
Record name Etilefrine hydrochloride
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Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-17-9, 534-87-2
Record name Etilefrine hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etilefrine hydrochloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etilefrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride
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Record name BENZENEMETHANOL, .ALPHA.-{(ETHYLAMINO)METHYL}-3-HYDROXY-,HYDROCHLORIDE, (.+-.)-
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Record name ETILEFRINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of etilefrine hydrochloride?

A: this compound is a sympathomimetic amine that acts primarily as an alpha-adrenergic agonist. [] This means it mimics the effects of norepinephrine on alpha-adrenergic receptors, leading to vasoconstriction.

Q2: What are the downstream effects of this compound's alpha-adrenergic agonism?

A: The vasoconstrictive effects primarily affect the venous system, leading to increased venous return to the heart. [] This can be beneficial in treating orthostatic hypotension by increasing blood pressure.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C10H15NO2·HCl and a molecular weight of 217.7 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A: Yes, various studies utilize spectroscopic techniques for analysis. For example, UV spectrophotometry is frequently employed, with a maximum absorption observed around 220 nm. [, , ] Additionally, proton magnetic resonance (PMR) spectroscopy has been established as a method for its determination. []

Q5: What is the solubility of this compound in commonly used solvents?

A: this compound demonstrates good solubility in water and alcohol solvents. [, ] This characteristic is important for its formulation in various dosage forms, including injectables and oral solutions.

Q6: What are the common strategies used to enhance the stability or bioavailability of this compound in pharmaceutical formulations?

A: Microencapsulation with ethylcellulose has been investigated as a method to achieve sustained release of this compound. [] Additionally, the development of buccal tablets and fast-dissolving films using excipients like sodium alginate and mannitol aims to improve bioavailability and provide rapid absorption. [, ]

Q7: What are the common analytical techniques used for the determination of this compound?

A7: Several analytical methods have been developed for this compound quantification, including:

  • Spectrophotometry: This technique exploits the absorbance properties of this compound, particularly after complex formation or derivatization. Methods using reagents like copper-neocuproine, bromocresol green, methyl orange, and 4-chloro-7-nitrobenzofurazan have been reported. [, , , ]
  • Spectrofluorimetry: This method utilizes the native fluorescence of this compound for sensitive quantification. [] Micellar enhancement using sodium dodecyl sulfate can further improve sensitivity. []
  • High-Performance Liquid Chromatography (HPLC): HPLC offers a robust and specific approach for analyzing this compound, even in complex matrices like pharmaceutical formulations or biological samples. [, , ]
  • Flow-Injection Chemiluminescence: This method exploits the chemiluminescence generated during the oxidation of this compound for highly sensitive detection. []
  • Proton Magnetic Resonance (PMR) Spectroscopy: PMR spectroscopy provides a unique analytical approach for quantifying this compound in various sample types. []
  • Conductometric Titration: This method utilizes silver nitrate to precipitate chloride ions from this compound, allowing for quantitative determination based on conductance measurements. []

Q8: What are the key considerations for analytical method validation for this compound?

A: As with any analytical method, validation of methods for this compound determination should include assessments of accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. [, , ] This ensures the reliability and accuracy of the analytical data generated.

Q9: What is the typical route of administration for this compound?

A: this compound is administered through various routes, including intravenous injection, oral tablets, and more recently, buccal tablets and films. [, ] The choice of route depends on the desired therapeutic outcome and patient factors.

Q10: How is this compound metabolized and eliminated from the body?

A: While detailed metabolic pathways haven't been extensively outlined within the provided research, it is known that this compound undergoes metabolism, and its metabolites are ultimately excreted. [, ]

Q11: What are the common applications of this compound in clinical settings?

A: this compound is primarily used to treat orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. [, , ] Its efficacy in this regard has been demonstrated in various clinical studies.

Q12: Are there any animal models used to study the effects of this compound?

A: Yes, rats are frequently used in pharmacokinetic studies to evaluate the absorption and bioavailability of different this compound formulations. [, ]

Q13: What are the potential side effects associated with this compound administration?

A: While generally well-tolerated, this compound may cause side effects such as palpitations, headache, and dizziness. [] Close monitoring of patients receiving this medication is crucial.

Q14: Are there alternative medications or treatment options for conditions where this compound is typically prescribed?

A: Yes, alternative medications for orthostatic hypotension include fludrocortisone, midodrine, and droxidopa. [] Non-pharmacological approaches, such as increasing fluid and salt intake and wearing compression stockings, are also important.

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